N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide
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Overview
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide typically involves the condensation of an aromatic primary amine with a suitable carbonyl compound. One common method is the reaction of 3-aminoisoindoline with phenoxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide and exhibit diverse biological activities.
Isoindoline Derivatives:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-15-12-8-4-5-9-13(12)16(18-15)20-19-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21)(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYFPMXOLTWWHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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